molecular formula C22H16F6N4O3 B11218724 5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11218724
M. Wt: 498.4 g/mol
InChI Key: YWWOHAXKFBPZFU-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a benzodioxole moiety, trifluoromethyl groups, and a pyrazolopyrimidine core, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

The synthesis of 5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Construction of the pyrazolopyrimidine core: This can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or ketoesters.

    Final coupling: The final step involves coupling the benzodioxole and pyrazolopyrimidine intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Material Science: The compound’s unique properties make it a candidate for the development of advanced materials, such as organic semiconductors or polymers.

    Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar compounds include:

    3-(1,3-benzodioxol-5-yl)-2-(3-(trifluoromethyl)phenyl)acrylonitrile: This compound shares the benzodioxole and trifluoromethyl groups but differs in its core structure.

    5-trifluoromethyl-1,2,3-triazoles: These compounds contain the trifluoromethyl group and are studied for their unique chemical properties and applications.

    (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol: This compound also contains trifluoromethyl groups and is used in various chemical and biological studies.

The uniqueness of 5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H16F6N4O3

Molecular Weight

498.4 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H16F6N4O3/c23-21(24,25)12-3-1-2-4-13(12)30-20(33)15-9-19-29-14(8-18(22(26,27)28)32(19)31-15)11-5-6-16-17(7-11)35-10-34-16/h1-7,9,14,18,29H,8,10H2,(H,30,33)

InChI Key

YWWOHAXKFBPZFU-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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